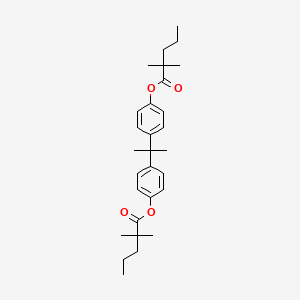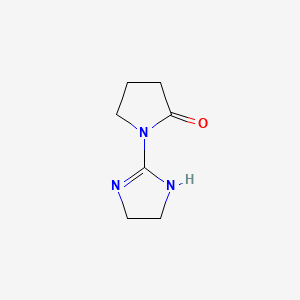
2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid is a complex organic compound characterized by the presence of iodine atoms, an amino group, and a butyric acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid typically involves multiple steps, starting with the iodination of benzoic acid derivatives to introduce iodine atoms at specific positions. The amino group is then introduced through a nitration-reduction sequence. The final step involves the coupling of the iodinated and aminated benzoic acid derivative with a butyric acid derivative under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the iodine atoms can produce deiodinated compounds.
Applications De Recherche Scientifique
2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid has several scientific research applications:
Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s iodine content makes it useful in radiolabeling studies for tracking biological processes.
Industry: It can be used in the development of new materials with specific properties, such as high-density polymers.
Mécanisme D'action
The mechanism of action of 2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid involves its interaction with specific molecular targets and pathways. The iodine atoms can interact with biological molecules, leading to changes in their structure and function. The amino group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity. The butyric acid moiety can interact with cellular membranes, affecting their permeability and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2,4,6-triiodobenzoic acid: Similar in structure but lacks the butyric acid moiety.
2,4,6-Triiodophenol: Contains iodine atoms but lacks the amino and butyric acid groups.
4-Amino-3,5-diiodobenzoic acid: Contains fewer iodine atoms and lacks the butyric acid moiety.
Uniqueness
2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid is unique due to its combination of iodine atoms, an amino group, and a butyric acid moiety. This combination imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications in scientific research and industry.
Propriétés
Numéro CAS |
22708-40-3 |
|---|---|
Formule moléculaire |
C17H15I3N2O4 |
Poids moléculaire |
692.02 g/mol |
Nom IUPAC |
2-[4-[(3-amino-2,4,6-triiodobenzoyl)amino]phenoxy]butanoic acid |
InChI |
InChI=1S/C17H15I3N2O4/c1-2-12(17(24)25)26-9-5-3-8(4-6-9)22-16(23)13-10(18)7-11(19)15(21)14(13)20/h3-7,12H,2,21H2,1H3,(H,22,23)(H,24,25) |
Clé InChI |
NNKURSMSPVSFKE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)OC1=CC=C(C=C1)NC(=O)C2=C(C(=C(C=C2I)I)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


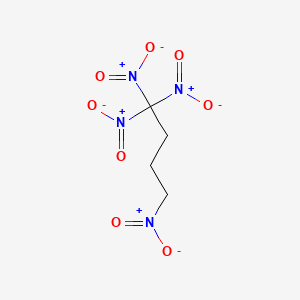
![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)


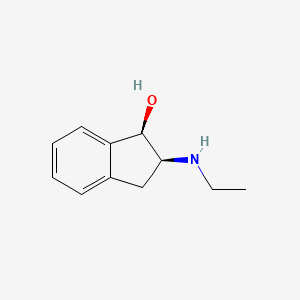
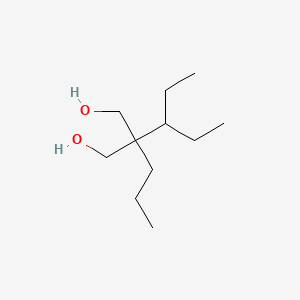
![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14706551.png)

